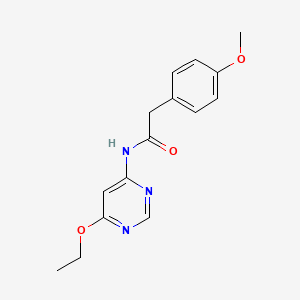

N-(6-ethoxypyrimidin-4-yl)-2-(4-methoxyphenyl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(6-ethoxypyrimidin-4-yl)-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-3-21-15-9-13(16-10-17-15)18-14(19)8-11-4-6-12(20-2)7-5-11/h4-7,9-10H,3,8H2,1-2H3,(H,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSNNCWVERUAXBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)NC(=O)CC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethoxypyrimidin-4-yl)-2-(4-methoxyphenyl)acetamide typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a urea derivative under acidic or basic conditions.

Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction using 4-methoxyphenylacetic acid or its derivatives in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-(6-ethoxypyrimidin-4-yl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-(6-ethoxypyrimidin-4-yl)-2-(4-methoxyphenyl)acetamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of N-(6-ethoxypyrimidin-4-yl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares the target compound with key analogs based on molecular features and physicochemical properties:

Key Observations :

- Ethoxy and methoxy substituents enhance lipophilicity, which may improve membrane permeability compared to polar groups like sulfonyl or morpholino ().

Pharmacological Activities

Anticancer Activity

- Quinazoline Derivatives (): Compounds 38–40 showed IC₅₀ values <10 µM against HCT-116, MCF-7, and PC-3 cell lines via MTT assay. The sulfonyl and morpholino groups likely enhance kinase inhibition .

Comparison with Target Compound :

The absence of a sulfonyl group in the target compound suggests a different mechanism of action, possibly targeting pyrimidine metabolism or receptor tyrosine kinases.

Anticonvulsant Activity

- Thiadiazole Derivatives () : Two analogs with methoxyphenyl and benzothiazole groups showed 100% protection in the MES (maximal electroshock) model, comparable to phenytoin. The acetamide linkage and hydrophobic domains are critical for blood-brain barrier penetration .

Comparison with Target Compound : The pyrimidine core may reduce CNS activity compared to thiadiazole derivatives due to higher polarity.

Biologische Aktivität

N-(6-ethoxypyrimidin-4-yl)-2-(4-methoxyphenyl)acetamide (CAS No. 1396851-64-1) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with an ethoxy group and an acetamide moiety linked to a methoxyphenyl group. This unique structure may influence its pharmacological properties, including lipophilicity and receptor binding affinity.

| Property | Value |

|---|---|

| Molecular Formula | C15H18N2O3 |

| Molecular Weight | 278.31 g/mol |

| CAS Number | 1396851-64-1 |

This compound is hypothesized to exert its biological effects through several mechanisms:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes involved in cancer progression and inflammation, such as carbonic anhydrases (CAs) and cyclooxygenases (COXs) .

- Receptor Modulation : The compound may interact with various receptors, modulating their activity and influencing downstream signaling pathways.

- Induction of Apoptosis : In related studies, compounds with similar structures have been documented to induce apoptosis in cancer cell lines, suggesting a potential therapeutic role in oncology .

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, studies have demonstrated that related pyrimidine derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study: MDA-MB-231 Cell Line

- Compound Tested : this compound

- Effect Observed : Induction of apoptosis was evidenced by increased annexin V-FITC positivity, indicating a substantial rise in late apoptotic cells compared to controls .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacteria through mechanisms similar to those observed in other acetamide derivatives.

| Pathogen Tested | Inhibition (%) at 50 µg/mL |

|---|---|

| Staphylococcus aureus | 80.69% |

| Klebsiella pneumoniae | 79.46% |

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the pyrimidine ring and substituents on the aromatic system significantly affect biological activity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.